![molecular formula C8H4F2O3 B1459594 2,3-Difluoro-4-formylbenzoic acid CAS No. 1897016-64-6](/img/structure/B1459594.png)
2,3-Difluoro-4-formylbenzoic acid
Overview
Description
2,3-Difluoro-4-formylbenzoic acid (DFFBA) is an organic compound that has been gaining attention in recent years due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. It is a versatile molecule that can be used as a starting material for a variety of reactions, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals. DFFBA is also known to have potential therapeutic applications, as it has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Biomedical Applications: Hydrogels
2,3-Difluoro-4-formylbenzoic acid: is utilized in the synthesis of hydrogels with Schiff base linkages . These hydrogels exhibit self-healing properties and pH-sensitivity, making them suitable for drug delivery, tissue regeneration, wound healing, and as tissue adhesives .
Material Science: Polymer Crosslinking
In material science, this compound serves as a crosslinker to generate benzoic Schiff base-based hydrogels . These hydrogels can be tailored for mechanical properties and chemical stabilities, which are essential in developing smart materials for various applications .
Analytical Chemistry: Chemosensors
2,3-Difluoro-4-formylbenzoic acid: has been reported to be involved in the development of sugar chemosensors . These chemosensors detect sugars through specific interactions, which are crucial in analytical applications such as quality control in food production and medical diagnostics .
Pharmaceutical Research: Antibacterial Agents
The compound is an intermediate in the synthesis of quinolone-3-carboxylic acids derivatives, which are potential antibacterial agents. Its role in the development of new pharmaceuticals is significant due to the ongoing need for novel antibiotics.
Environmental Science: Pollutant Detection
While specific applications in environmental science were not directly found, related compounds like 2,3-difluoro-4-hydroxybenzoic acid are used in research for pollutant detection and environmental monitoring . It’s plausible that 2,3-Difluoro-4-formylbenzoic acid could be used in similar contexts.
Agricultural Applications: Pesticide Development
In agriculture, derivatives of 2,3-Difluoro-4-formylbenzoic acid may be used in the synthesis of more effective pesticides. The compound’s properties could potentially enhance the binding affinity of pesticides to their targets, leading to improved crop protection measures .
properties
IUPAC Name |
2,3-difluoro-4-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLLEOQJBXCPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-formylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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